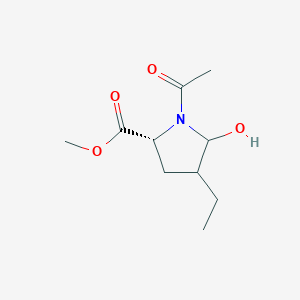
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and ethylamine.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as acid or base catalysis.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R)-enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity product.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the hydroxyl group can yield a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: Substitution of the acetyl group can yield various derivatives with different functional groups.
科学研究应用
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of (2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.
相似化合物的比较
Similar Compounds
(2S)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate: A compound with a similar functional group but different ring structure.
Uniqueness
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both acetyl and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
methyl (2R)-1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-7-5-8(10(14)15-3)11(6(2)12)9(7)13/h7-9,13H,4-5H2,1-3H3/t7?,8-,9?/m1/s1 |
InChI 键 |
DYGPXCWYGMKQSY-QJAFJHJLSA-N |
手性 SMILES |
CCC1C[C@@H](N(C1O)C(=O)C)C(=O)OC |
规范 SMILES |
CCC1CC(N(C1O)C(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


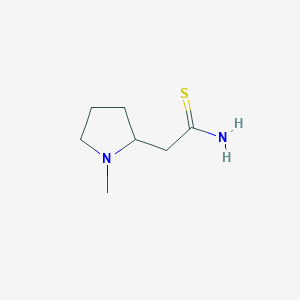
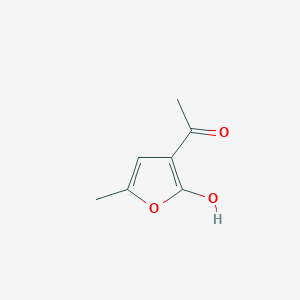
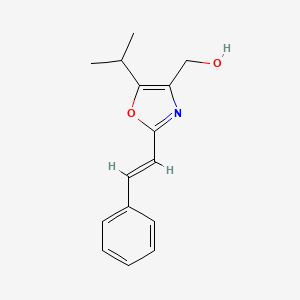


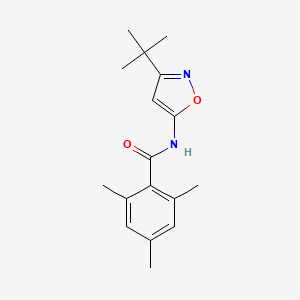
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
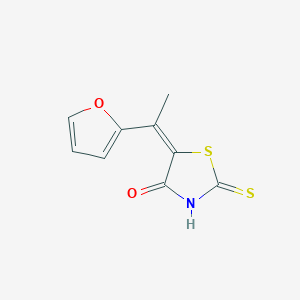
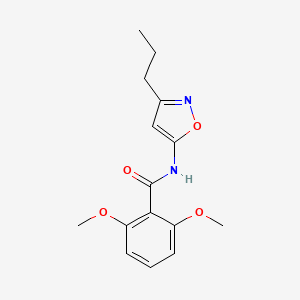
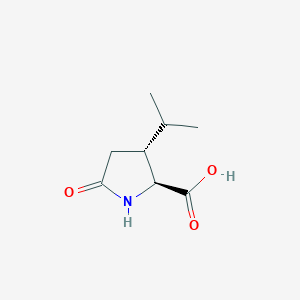
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
